![molecular formula C9H13BrClN B2921860 (S)-1-(4-bromo-2-methylphenyl)ethan-1-amine hydrochloride CAS No. 2225126-63-4](/img/structure/B2921860.png)
(S)-1-(4-bromo-2-methylphenyl)ethan-1-amine hydrochloride
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Description
(S)-1-(4-bromo-2-methylphenyl)ethan-1-amine hydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a chiral compound, meaning that it has two mirror-image forms, and is commonly referred to as a selective serotonin reuptake inhibitor (SSRI). In
Scientific Research Applications
Electrosynthesis Methods
The use of brominated aryl amines, such as tris(4-bromophenyl)amine, has been demonstrated to effectively mediate the indirect oxidation of amines. This method allows for the conversion of benzyl amines to corresponding Schiff bases with excellent yield under specific conditions, indicating potential applications in the synthesis of complex organic compounds and intermediates for pharmaceuticals and materials science (Pletcher & Zappi, 1989).
Analytical and Synthetic Applications
The identification and synthesis of 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one (bk-2C-B), which shares a structural relation to the compound , highlights the importance of these brominated compounds in the development of new psychoactive substances. This work underscores the utility of these compounds in facilitating the study of their pharmacological properties and the synthesis of novel derivatives with potential therapeutic applications (Power et al., 2015).
Corrosion Inhibition
Research on amine derivatives, including those similar to (S)-1-(4-bromo-2-methylphenyl)ethan-1-amine hydrochloride, has demonstrated their effectiveness as corrosion inhibitors for metals. These compounds form protective films on metal surfaces, offering insights into their potential application in protecting industrial machinery and infrastructure from corrosion, thereby extending their service life and reducing maintenance costs (Boughoues et al., 2020).
Ligand Design for Metal Complexes
The development of hexadentate (N3O3) tripodal amine phenol ligand complexes of group 13 metals showcases the application of brominated amines in crafting highly flexible chelating agents. These ligands are crucial for the synthesis of metal complexes used in catalysis, material science, and as precursors for the preparation of materials with specific magnetic, electronic, or optical properties (Liu et al., 1993).
Molecular Dynamics and Quantum Chemical Studies
Investigations into the corrosion inhibition performance of thiazole and thiadiazole derivatives, related to bromophenyl ethanamines, through molecular dynamics and quantum chemical studies, provide valuable insights into the interaction mechanisms between these inhibitors and metal surfaces. Such studies are pivotal for designing more efficient corrosion inhibitors based on brominated aryl amines, with applications spanning various industrial sectors (Kaya et al., 2016).
properties
IUPAC Name |
(1S)-1-(4-bromo-2-methylphenyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN.ClH/c1-6-5-8(10)3-4-9(6)7(2)11;/h3-5,7H,11H2,1-2H3;1H/t7-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPQKYPUUMKIBFM-FJXQXJEOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C(C)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)Br)[C@H](C)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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